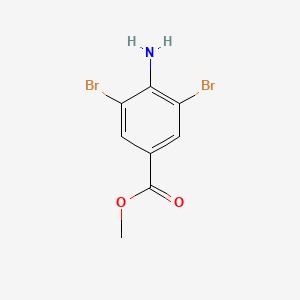

5-Fluorobenzene-1,3-diol

Descripción general

Descripción

5-Fluorobenzene-1,3-diol is not directly mentioned in the provided papers; however, the papers discuss various fluorobenzene derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that 5-Fluorobenzene-1,3-diol belongs to. Fluorobenzenes are known for their unique properties due to the presence of fluorine atoms, which can significantly alter the chemical behavior of the benzene ring .

Synthesis Analysis

The synthesis of fluorobenzene derivatives can involve various reagents and conditions. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, achieving a high yield of 90% . This suggests that nitration reactions can be successfully applied to fluorobenzene derivatives, which may be applicable to the synthesis of 5-Fluorobenzene-1,3-diol through similar methodologies.

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives is influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, indicating the role of fluorine in affecting intermolecular interactions . This information can be extrapolated to predict that 5-Fluorobenzene-1,3-diol would also exhibit unique structural features due to the influence of fluorine.

Chemical Reactions Analysis

Fluorobenzene derivatives can undergo various chemical reactions, including C-H and C-F bond activation, which can be induced by reactive transition metal complexes . Additionally, vicarious electrophilic fluorodemethylation has been demonstrated with compounds like 1,3,5-trimethoxybenzene using Selectfluor™ reagent . These reactions highlight the reactivity of fluorobenzene derivatives and suggest potential pathways for chemical transformations involving 5-Fluorobenzene-1,3-diol.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzene derivatives are significantly influenced by the fluorine atoms. The presence of fluorine typically reduces the ability to donate π-electron density, which can result in weak binding to metal centers and greater chemical inertness . Furthermore, the conformational behavior of fluorinated compounds can be analyzed using computational methods, as demonstrated for 3,5-difluoro derivatives of toluene and ethylbenzene . These insights into the properties of fluorobenzene derivatives can be used to infer the behavior of 5-Fluorobenzene-1,3-diol in various chemical environments.

Aplicaciones Científicas De Investigación

1. Synthesis of Polychlorinated Biphenyl Derivatives

- Application Summary: 5-Fluorobenzene-1,3-diol is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives. These derivatives are important because polychlorinated biphenyls (PCBs) are environmental pollutants implicated in a variety of adverse health effects, including cancer and noncancer diseases in animals and humans .

- Methods of Application: The synthesis involves nucleophilic aromatic substitution with sodium methoxide. This reaction provided good to excellent yields of the desired methoxylated products. Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yielded methoxylated derivatives of PCB 11, 12, 25, 35, and 36 in low to good yields .

- Results or Outcomes: This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

2. Hydrothermal Defluorination

- Application Summary: 5-Fluorobenzene-1,3-diol can be used in the hydrothermal defluorination of fluorobenzene. This process is important because fluorinated organic compounds are widely used in various industries, generating large amounts of waste .

- Methods of Application: The defluorination process involves high-pressure liquid water in a small bomb-type batch reactor in the presence of alkaline additives under hydrothermal conditions. Defluorination proceeded under alkaline hydrothermal conditions, with NaOH or KOH as the most effective additives tested .

- Results or Outcomes: The major products were fluoride ions and phenol recovered in the aqueous product solution. For example, 90% fluorine from FB in fluoride ion form and 90% of phenol were recovered in a 1.2 mol kg −1 NaOH solution at 573 K for 120 min .

Safety And Hazards

5-Fluorobenzene-1,3-diol is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

Propiedades

IUPAC Name |

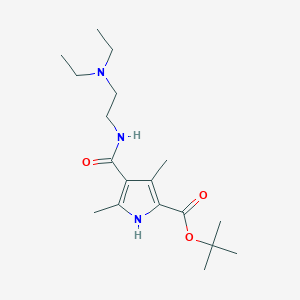

5-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFBZGKZAZBANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505942 | |

| Record name | 5-Fluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzene-1,3-diol | |

CAS RN |

75996-29-1 | |

| Record name | 5-Fluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.